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Compound of Interest

Compound Name:
2-Chloro-1-(3-methyl-piperidin-1-

yl)-ethanone

Cat. No.: B1608633 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-methyl-
piperidin-1-yl)-ethanone

Introduction
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone is a disubstituted piperidine derivative

belonging to the chloroacetamide class of compounds. Its structure, featuring a reactive

chloroacetyl group attached to a methylated piperidine ring, makes it a valuable intermediate in

synthetic organic chemistry and a scaffold of interest for drug discovery and development. The

piperidine moiety is a ubiquitous structural feature in many natural products and

pharmaceuticals, while the α-chloro amide group provides a reactive handle for further

chemical modification.

This guide provides a comprehensive overview of the known and predicted physicochemical

properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. We will delve into its chemical

identity, fundamental properties, and the established methodologies for determining critical

parameters such as lipophilicity (LogP) and ionization constant (pKa). The causality behind

these experimental choices is explained to provide researchers with not just data, but a

framework for its application in a laboratory setting.
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Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers

for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone are summarized below.

Identifier Value Source

IUPAC Name
2-Chloro-1-(3-methylpiperidin-

1-yl)ethanone
N/A

CAS Number 4593-19-5 [1][2][3]

Molecular Formula C₈H₁₄ClNO [1][2]

Molecular Weight 175.66 g/mol [1][2]

Canonical SMILES CC1CCCN(C1)C(=O)CCl

InChI

InChI=1S/C8H14ClNO/c1-7-4-

2-3-5-9(7)8(11)6-10/h7H,2-

6H2,1H3

N/A

InChIKey
YZJBSKKWHCYFSP-

UHFFFAOYSA-N
N/A

Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and

biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Summary of Properties
While specific experimental data such as melting and boiling points for this exact compound

are not readily available in the cited literature, key identifiers have been established. The

physical form of a closely related compound, 2-Chloro-1-piperidin-1-yl-ethanone (lacking the

methyl group), is described as a clear pale yellow liquid[4].
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Property Value Notes

Molecular Weight 175.66 g/mol
Confirmed by multiple sources.

[1][2]

Physical Form Not specified
A related compound is a

liquid[4].

Hazard Irritant
Indicated by chemical

suppliers.[1]

Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in

drug development, influencing membrane permeability and absorption. It is quantified by the

partition coefficient (P), typically expressed as its logarithm (LogP), representing the ratio of a

compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an

aqueous solvent (water) at equilibrium.[5] A LogP of 1 indicates a 10:1 distribution in favor of

the organic phase, suggesting hydrophobicity, while a LogP of -1 indicates a 1:10 ratio,

suggesting hydrophilicity.[6]

The "shake-flask" method remains the gold standard for experimental LogP determination due

to its direct and unambiguous measurement of the compound's partitioning behavior.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://matrix.staging.1int.co.uk/404
https://www.scbt.com/p/2-chloro-1-3-methyl-piperidin-1-yl-ethanone-4593-19-5
https://wap.guidechem.com/encyclopedia/2-chloro-1-piperidin-1-yl-etha-dic311046.html
https://matrix.staging.1int.co.uk/404
https://encyclopedia.pub/entry/26444
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0056-Calc-logP.pdf
https://encyclopedia.pub/entry/26444
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase Preparation

Partitioning Experiment

Analysis & Calculation

1. Saturate Water
with n-Octanol

2. Saturate n-Octanol
with Water

3. Dissolve Compound
in one phase (e.g., water)

4. Combine Phases
(Saturated n-Octanol + Compound in Water)

5. Shake/Vortex vigorously
to reach equilibrium

6. Centrifuge to ensure
complete phase separation

7. Sample aliquots
from each phase

8. Quantify concentration
in each phase (e.g., HPLC-UV)

9. Calculate LogP = log([C]octanol / [C]water)

Click to download full resolution via product page

Caption: Workflow for LogP determination via the shake-flask method.
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Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a

compound's charge state at a given pH. This, in turn, affects its solubility, receptor binding, and

membrane transport. For 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, the tertiary amine

within the piperidine ring is basic and can be protonated.

Potentiometric titration is a highly precise and common method for pKa determination.[7][8] It

involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added

incrementally.[9] The pKa corresponds to the pH at the half-equivalence point, where the

concentrations of the protonated and deprotonated species are equal.[10]
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System Setup & Calibration

Titration Process

Data Analysis

1. Calibrate pH meter
with standard buffers (pH 4, 7, 10)

2. Prepare sample solution
(e.g., 1 mM in water/co-solvent)

3. Acidify sample with HCl
to fully protonate the amine (e.g., pH 2)

4. Titrate with standardized NaOH,
recording pH vs. volume of titrant

5. Continue titration past the
equivalence point (e.g., pH 12)

6. Plot pH vs. Volume of NaOH
to generate titration curve

7. Identify Equivalence Point (EP)
(max slope on 1st derivative curve)

8. Determine Volume at Half-EP
(V = EP / 2)

9. Find pH at Half-EP;
this pH is the pKa

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.
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Chemical Stability
As a member of the chloroacetamide family, the compound's stability is of practical concern.

Chloroacetamides can undergo hydrolysis, particularly under acidic or basic conditions.[11][12]

Base-catalyzed hydrolysis typically proceeds via an Sₙ2 reaction, where the chloride is

displaced by a hydroxide ion to form the corresponding hydroxy-substituted derivative.[12]

Acid-catalyzed hydrolysis can be more complex, potentially leading to cleavage of the amide

bond.[11][12] The rate and mechanism of these degradation pathways can be influenced by

steric hindrance and the specific substituents on the molecule.[12] For handling and storage, it

is advisable to keep the compound in a cool, well-ventilated area, away from strong acids and

bases to ensure its stability.[13]

Synthesis Overview
While a specific synthesis protocol for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone was not

detailed in the search results, the synthesis of structurally related compounds provides a

reliable template. The most common method involves the acylation of the parent piperidine with

chloroacetyl chloride.[14][15] Typically, the reaction is performed in an anhydrous aprotic

solvent like benzene, with a tertiary amine base such as triethylamine to act as a scavenger for

the hydrochloric acid byproduct.[14][15]

Experimental Protocols
The following protocols are detailed methodologies for determining the key physicochemical

parameters discussed above. They are designed to be self-validating through replication and

adherence to established standards.

Protocol 1: Determination of LogP by Shake-Flask
HPLC-UV Method
This protocol describes the determination of the n-octanol/water partition coefficient.

1. Materials and Reagents:

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

1-Octanol (analytical grade)
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Deionized water or phosphate buffer (e.g., pH 7.4)[16]

HPLC system with UV detector

Centrifuge tubes (e.g., 15 mL glass)

Vortex mixer and mechanical shaker

Centrifuge

2. Preparation of Phases:

Combine 500 mL of 1-octanol and 500 mL of water/buffer in a separatory funnel.

Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours to

ensure mutual saturation.[16]

Carefully separate the two phases and store them in sealed containers.

3. Experimental Procedure:

Accurately prepare a stock solution of the test compound in the aqueous phase at a known

concentration (e.g., 1 mg/mL).

In triplicate, add 5 mL of the saturated n-octanol phase and 5 mL of the compound's aqueous

solution to separate centrifuge tubes.[17]

Seal the tubes and vortex vigorously for 5 minutes.[17]

Place the tubes on a mechanical shaker at a constant temperature (e.g., 25 °C) for 24 hours

to ensure equilibrium is reached.[16]

Centrifuge the tubes at 3000 rpm for 10 minutes to achieve complete phase separation.[17]

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase from each

tube for analysis.

4. Quantification and Calculation:
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Prepare a calibration curve for the compound using the HPLC-UV system.

Analyze the aliquots from both phases to determine the concentration of the compound in

the n-octanol ([C]octanol) and aqueous ([C]water) layers.

Calculate the partition coefficient (P) as: P = [C]octanol / [C]water.

Calculate the final value as LogP = log₁₀(P).

Report the average LogP and standard deviation from the triplicate measurements.

Protocol 2: Determination of pKa by Potentiometric
Titration
This protocol outlines the determination of the acid dissociation constant for the protonated

piperidine nitrogen.

1. Materials and Reagents:

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

Standardized 0.1 M Hydrochloric Acid (HCl)

Standardized 0.1 M Sodium Hydroxide (NaOH)[9]

Potassium Chloride (KCl) for maintaining ionic strength[9]

Standard pH buffers (pH 4.00, 7.00, 10.00)

Calibrated pH meter with a combination glass electrode

Magnetic stirrer and stir bar

Autotitrator or a burette

2. Preparation:
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Calibrate the pH meter using the standard buffers according to the manufacturer's

instructions.[9]

Prepare a 20 mL solution of the test compound at a concentration of approximately 1 mM in

deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic

strength.[9]

Purge the solution with nitrogen gas to remove dissolved CO₂.[9]

3. Titration Procedure:

Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain a constant

temperature.

Immerse the pH electrode in the solution.

Using 0.1 M HCl, adjust the initial pH of the solution to ~2.0 to ensure the piperidine nitrogen

is fully protonated.[9]

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH

solution.

Record the pH value and the total volume of NaOH added after each increment, allowing the

pH reading to stabilize.

Continue the titration until the pH reaches ~12.0.[9]

Perform a blank titration using a solution containing only water and KCl to correct for the

buffering capacity of water.

Repeat the entire procedure at least three times for statistical validity.[9]

4. Data Analysis:

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate

the titration curve.
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Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely

identify the equivalence point (the volume at which the derivative is maximum).

Determine the half-equivalence volume by dividing the equivalence point volume by two.

The pKa is the pH value on the original titration curve that corresponds to the half-

equivalence volume.[10][18]

Calculate the average pKa and standard deviation from the replicate titrations.

Conclusion
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone is a reactive chemical intermediate whose

utility is governed by its fundamental physicochemical properties. While exhaustive

experimental data is limited, its identity is well-defined with a molecular weight of 175.66 g/mol

and CAS number 4593-19-5.[1][2][3] Its structure suggests a basic character due to the

piperidine nitrogen and moderate lipophilicity, both of which can be precisely quantified using

the robust experimental protocols for pKa and LogP determination detailed herein. An

understanding of its potential for hydrolysis, characteristic of the chloroacetamide class, is

essential for its proper handling, storage, and application in synthetic endeavors. This guide

provides the foundational knowledge and practical methodologies required for researchers to

effectively utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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